4-Nitrophenyl furan-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-11(10-2-1-7-16-10)17-9-5-3-8(4-6-9)12(14)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYBFDFZMSFCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for Core Scaffold Construction of 4-Nitrophenyl Furan-2-carboxylate (B1237412)
The creation of the central 5-aryl-furan-2-carboxylate structure is a critical step, achievable through several modern cross-coupling methodologies. These reactions facilitate the formation of the crucial carbon-carbon bond linking the furan (B31954) and phenyl rings.
Suzuki-Miyaura Coupling Protocols for Furan-Phenyl Linkage
The Suzuki-Miyaura coupling is a robust and widely employed method for forming C(sp²)–C(sp²) bonds, making it highly suitable for synthesizing aryl-substituted furans. acs.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound with a halide or triflate.
A well-established procedure for synthesizing the precursor to 4-nitrophenyl furan-2-carboxylate involves the Suzuki coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid. ambeed.comnih.gov The reaction is generally carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a base like sodium carbonate. ambeed.com The process requires an inert atmosphere, typically nitrogen, and is conducted in a solvent system like 1,4-dioxane (B91453) at elevated temperatures. ambeed.com The development of specialized ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), has further expanded the scope and efficiency of Suzuki-Miyaura couplings, allowing for challenging couplings under milder conditions. acs.org
Table 1: Key Reagents in Suzuki-Miyaura Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate ambeed.com
| Reagent | Role |
| Methyl 5-bromofuran-2-carboxylate | Furan source (halide) |
| (4-Nitrophenyl)boronic acid | Phenyl source (boronic acid) |
| Bis(triphenylphosphine)palladium(II) dichloride | Palladium catalyst |
| Sodium Carbonate (2 M solution) | Base |
| 1,4-Dioxane | Solvent |
This methodology has proven effective for producing a variety of functionalized N-(biphenyl)furan-2-carboxamides through the coupling of N-(4-bromophenyl)furan-2-carboxamide with various arylboronic acids. organic-chemistry.org
Meerwein Arylation Approaches for Furan Substitution
Meerwein arylation offers an alternative pathway for the arylation of furan derivatives. acs.orgrsc.org This method involves the copper-catalyzed reaction of a diazonium salt with an electron-rich alkene, such as a furan. rsc.org
For instance, a modified Meerwein arylation has been successfully used to prepare methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. In this synthesis, 2-fluoro-4-nitroaniline (B181687) is first converted to its diazonium salt using sodium nitrite (B80452) and hydrochloric acid at low temperatures. This diazonium salt is then reacted with methyl furan-2-carboxylate in the presence of a copper(II) chloride catalyst. The reaction proceeds from 0°C to room temperature in an acetone/water solvent mixture. This approach is particularly useful for introducing aryl groups with various substituents onto the furan ring. acs.org
Table 2: Reaction Conditions for Modified Meerwein Arylation
| Parameter | Condition |
| Aryl Source | 2-Fluoro-4-nitroaniline |
| Furan Source | Methyl furan-2-carboxylate |
| Diazotization | NaNO₂, conc. HCl, 0 °C |
| Catalyst | CuCl₂ |
| Solvent | Acetone/Water |
| Temperature | 0 °C to room temperature |
Ullmann Coupling Reaction Variants for Furan-Phenyl Bond Formation
The Ullmann reaction, a classical copper-catalyzed coupling of aryl halides, has evolved significantly to include the formation of both carbon-carbon and carbon-heteroatom bonds under milder conditions. While traditionally requiring harsh conditions, modern Ullmann-type reactions can be accelerated by the use of inexpensive ligands, allowing them to proceed at lower temperatures. ambeed.com These reactions are fundamental in synthesizing diaryl ethers and biaryl compounds. ambeed.com
In the context of furan-phenyl bond formation, Ullmann-type couplings represent a viable, though less commonly cited, strategy compared to Suzuki or Meerwein reactions for this specific scaffold. The classic Ullmann condensation involves the reaction of an aryl halide with a copper catalyst at high temperatures. More recent developments have introduced ligands that facilitate the reaction under milder conditions, expanding its functional group tolerance. For the synthesis of biaryl systems, the reaction involves the oxidative addition of an aryl halide to a Cu(I) species, followed by reductive elimination to form the C-C bond. While a direct, optimized Ullmann protocol for this compound is not prominently detailed, the principles of the reaction, particularly for creating biaryl linkages, suggest its potential applicability.
Functionalization and Derivatization Reactions of this compound Analogues
Once the core scaffold is synthesized, further chemical transformations can be performed to create a diverse range of analogues. These reactions primarily target the ester and nitro functionalities, as well as the aromatic rings.
Esterification and Hydrolysis Pathways
The carboxylate group of the target molecule and its precursors is a versatile handle for chemical modification.
Esterification: The synthesis of aryl esters can be achieved through various methods, including the coupling of aryl carboxylic acids with aryl boronic acids in the presence of an activating agent. More directly, the ester can be formed by reacting the corresponding acyl chloride with an alcohol.
Hydrolysis: The ester group of methyl 5-(4-nitrophenyl)furan-2-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid. ambeed.comnih.gov This is typically achieved by refluxing the ester in a basic solution, such as sodium hydroxide (B78521) in a mixture of water and methanol (B129727). ambeed.com Subsequent acidification of the reaction mixture precipitates the carboxylic acid product. ambeed.com The kinetics of alkaline hydrolysis of related phenyl esters have been studied, indicating the reaction generally proceeds via a second-order mechanism.
Acylation Reactions and Acyl Chloride Intermediates in Furoyl Compound Synthesis
Acylation reactions are crucial for creating amides and other derivatives from the carboxylic acid functionality.
The synthesis of furoyl derivatives often proceeds through a highly reactive acyl chloride intermediate. 5-(4-Nitrophenyl)furan-2-carboxylic acid can be converted to 5-(4-nitrophenyl)furan-2-carbonyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂). This reaction is typically performed under reflux and anhydrous conditions to prevent hydrolysis of the acyl chloride.
The resulting 5-(4-nitrophenyl)furan-2-carbonyl chloride is a highly electrophilic intermediate. The carbonyl chloride group is susceptible to nucleophilic attack by amines to form amides, or by alcohols to form esters. For example, 2-furoyl chloride has been used in the acylation of various nucleophiles, including thiourea (B124793) derivatives and the hydroxyl groups of complex molecules. These acylation reactions provide a direct route to a wide array of functionalized furoyl compounds.
Nucleophilic Substitution Reactions with Amines and Hydrazines
The ester and acyl chloride derivatives of 5-(4-nitrophenyl)furan-2-carboxylic acid are highly reactive towards nucleophiles like amines and hydrazines, primarily through nucleophilic acyl substitution. The carbonyl group, activated by the electron-withdrawing 4-nitrophenyl substituent, serves as a prime site for such reactions.
Kinetic studies on the reactions of 4-nitrophenyl 2-furoates with a series of alicyclic secondary amines in a 20 mol% DMSO-water solution show that the reactions follow second-order kinetics. researchgate.net The reactivity of the amine nucleophile is a key factor, with Brønsted plots (a graph of the logarithm of the rate constant versus the pKa of the nucleophile) being linear and showing βnuc values between 0.75 and 0.89. researchgate.net This indicates a significant degree of bond formation in the transition state. The mechanism is generally considered to be a stepwise process involving a tetrahedral intermediate. For reactions with amines, the rate-determining step can shift from the breakdown of this intermediate to its formation, particularly when the nucleophile's basicity is significantly higher than that of the leaving group. mdpi.com
The corresponding acyl chloride, 5-(4-nitrophenyl)furan-2-carbonyl chloride, is a highly electrophilic intermediate that readily reacts with amines or alcohols to form amides or esters, respectively. A notable synthetic application is the condensation of the related aldehyde, 5-(4-nitrophenyl)-2-furancarboxaldehyde, with 1-aminohydantoin, a hydrazine (B178648) derivative, which is a key step in the synthesis of the muscle relaxant Dantrolene. In other studies, furan-2,3-diones have been reacted with N-benzylidene-N'-(4-nitrophenyl)hydrazine to produce 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid in moderate yields. nih.gov
Table 1: Kinetic Data for Aminolysis of Substituted Furoates Create an interactive table based on the data below.
{
"headers": ["Reactant Series", "Nucleophile", "Solvent System", "Kinetic Order", "βnuc Value Range", "Mechanism", "Reference"],
"data": [
{
"Reactant Series": "4-nitrophenyl 2-furoates",
"Nucleophile": "Alicyclic Secondary Amines (R2NH)",
"Solvent System": "20 mol% DMSO(aq)",
"Kinetic Order": "Second",
"βnuc Value Range": "0.75–0.89",
"Mechanism": "Stepwise Addition-Elimination",
"Reference": ""
},
{
"Reactant Series": "2,4-dinitrophenyl 5-substituted-2-furoate",
"Nucleophile": "Amines (R2NH/R2NH2+)",
"Solvent System": "Not Specified",
"Kinetic Order": "Not Specified",
"βnuc Value Range": "Not Specified",
"Mechanism": "Stepwise with change in rate-determining step",
"Reference": ""
}
]
}
Oxidation and Reduction Pathways of Nitro and Aldehyde Groups
The functional groups on this compound and its precursors offer distinct pathways for oxidation and reduction.
Oxidation: While the carboxylate group is at a high oxidation state, its precursor, 5-(4-nitrophenyl)furan-2-carboxaldehyde, can be oxidized to the corresponding carboxylic acid. uniprot.org This transformation is a key step in many synthetic routes. Biological oxidation pathways also exist; for instance, the enzyme 5-(hydroxymethyl)furfural oxidase is capable of oxidizing a range of aromatic aldehydes to their corresponding carboxylic acids. uniprot.org Common laboratory oxidizing agents for such transformations include potassium permanganate (B83412) or hydrogen peroxide.
Table 2: Summary of Oxidation and Reduction Reactions Create an interactive table based on the data below.
{
"headers": ["Transformation", "Functional Group", "Typical Reagents/Methods", "Product Functional Group", "Reference"],
"data": [
{
"Transformation": "Reduction",
"Functional Group": "Nitro (-NO2)",
"Typical Reagents/Methods": "Standard reducing agents (e.g., H2/catalyst, NaBH4)",
"Product Functional Group": "Amino (-NH2)",
"Reference": "[7, 18]"
},
{
"Transformation": "Oxidation",
"Functional Group": "Aldehyde (-CHO)",
"Typical Reagents/Methods": "Potassium permanganate, Hydrogen peroxide, Oxidoreductase enzymes",
"Product Functional Group": "Carboxylic Acid (-COOH)",
"Reference": "[8, 17]"
}
]
}
Electrophilic Substitution Reactions on Aromatic Rings
The structure of this compound contains two aromatic rings: a furan ring and a nitrophenyl ring, each with different susceptibilities to electrophilic attack.
The furan ring is a π-rich heterocycle and is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic substitution on the furan ring preferentially occurs at the C2 and C5 positions, as the cationic intermediate formed by attack at these sites is better stabilized by resonance (three resonance structures) compared to attack at C3 or C4 (two resonance structures). chemicalbook.com In this compound, the C2 and C5 positions are already substituted. Therefore, any further electrophilic substitution on the furan ring would be directed to the less reactive C3 or C4 positions and would be sterically hindered.
Carbonyl-based Condensation Reactions (e.g., with Benzothiazolium Salts, Willgerodt-Kindler Reaction)
The carbonyl group in furan derivatives, particularly in the more reactive aldehyde form, is a key center for condensation reactions. Studies on the reactions of 5-arylfuran-2-carboxaldehydes have provided insight into these transformations.
A notable example is the condensation of 5-(4-nitrophenyl)furan-2-carboxaldehyde with 2,3-dimethylbenzothiazolium iodide in refluxing methanol with pyridine (B92270) as a catalyst. mdpi.com This reaction yields the corresponding vinyl-substituted benzothiazolium product. Research has shown that the yield of the final product is highly dependent on the substituent on the C5 phenyl ring. The presence of the electron-withdrawing 4-nitrophenyl group at the C5 position of the furan ring resulted in the highest product yield (84%) compared to other substituents. mdpi.com This activating effect is attributed to the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the benzothiazolium salt. mdpi.comnih.gov
Table 3: Product Yields in Condensation of 5-Aryl-furan-2-carboxaldehydes with a Benzothiazolium Salt Create an interactive table based on the data below.
{
"headers": ["C5-Aryl Substituent", "Product Yield (%)", "Reference"],
"data": [
{
"C5-Aryl Substituent": "4-Nitrophenyl",
"Product Yield (%)": 84,
"Reference": " uniprot.org"
},
{
"C5-Aryl Substituent": "4-Chlorophenyl",
"Product Yield (%)": 57,
"Reference": " uniprot.org"
},
{
"C5-Aryl Substituent": "4-Bromophenyl",
"Product Yield (%)": 57,
"Reference": " uniprot.org"
}
]
}
Information on the Willgerodt-Kindler reaction for this specific compound is not prominently featured in the reviewed literature.
Influence of Substituents on Synthetic Efficiency and Product Yields in Furan Synthesis
The efficiency and yield of furan synthesis are significantly influenced by the nature and position of substituents on the starting materials.
Electronic Effects: Electron-withdrawing groups, such as the nitro group in this compound, can have a profound impact. In condensation reactions of 5-arylfuran-2-carboxaldehydes, electron-withdrawing groups on the benzene ring activate the C2 carbonyl group, leading to faster reactions and higher yields. nih.gov For example, the condensation of 5-(4-nitrophenyl)furan-2-carboxaldehyde with a benzothiazolium salt gives a significantly higher yield (84%) compared to analogues with less electron-withdrawing groups like chloro or bromo (both 57%). mdpi.com However, in some complex one-pot, multi-component reactions to form tetrasubstituted furans, electronic effects of substituents at the meta- and para-positions of the aromatic precursors were found to have a negligible influence on the reaction efficiency, with high yields being consistently obtained. mdpi.com
Steric Effects: Steric hindrance from bulky substituents can negatively impact reaction yields. For instance, in a palladium-catalyzed furan synthesis, the use of 5,5-Dimethylcyclohexane-1,3-dione as a precursor resulted in a lower yield compared to the less hindered Cyclohexane-1,3-dione, likely due to increased steric hindrance complicating the cyclization process. mdpi.com
Functional Group Effects: The type of functional group present on the precursors can also be critical. In one study, the use of Ethyl 3-oxobutanoate as a starting material led to an impressive 89% yield of the corresponding furan. mdpi.com This high efficiency was attributed to the stabilizing effect of the ester functionality on the reaction intermediate, which facilitates a more efficient formation of the furan ring. mdpi.com The development of modular synthetic strategies, such as those involving trans-carboboration cascades, allows for the programmable introduction of up to four different substituents, highlighting the importance of substituent choice in creating diverse furan libraries. nih.gov
Structural Elucidation and Advanced Characterization of 4 Nitrophenyl Furan 2 Carboxylate
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental in verifying the chemical structure of 4-nitrophenyl furan-2-carboxylate (B1237412), confirming the connectivity of atoms and validating its elemental composition.
Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 4-nitrophenyl furan-2-carboxylate, both ¹H and ¹³C NMR spectra provide key information about the chemical environment of the hydrogen and carbon atoms, respectively.
Analysis of the ¹H-NMR spectrum reveals distinct signals corresponding to the protons on the furan (B31954) and phenyl rings. The protons of the 4-nitrophenyl group typically appear as two doublets in the downfield region, a result of their deshielding by the electron-withdrawing nitro group and the ester linkage. The furan ring protons also exhibit characteristic splitting patterns that confirm their relative positions.
The ¹³C-NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed at a significant downfield shift. The carbon atoms of the phenyl ring show distinct signals, with the carbon attached to the nitro group being particularly deshielded. The carbons of the furan ring also have characteristic chemical shifts that allow for their definitive assignment. While specific spectral data for this compound is not widely published, data for the closely related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, provides valuable comparative insights. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Furan Derivative
The following interactive table displays NMR data for 5-(4-Nitrophenyl)furan-2-carboxylic acid, which serves as a proxy for understanding the expected spectral characteristics of this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 8.31 | d | 9.0 | H₈, H₁₀ (Phenyl) |
| ¹H | 8.04 | d | 9.0 | H₇, H₁₁ (Phenyl) |
| ¹H | 7.44 | d | 3.7 | H₃ (Furan) |
| ¹H | 7.37 | d | 3.7 | H₄ (Furan) |
| ¹³C | 159.52 | - | - | C₁ (Carbonyl) |
| ¹³C | 154.21 | - | - | C₅ (Furan) |
| ¹³C | 147.34 | - | - | C₉ (Phenyl) |
| ¹³C | 146.21 | - | - | C₂ (Furan) |
| ¹³C | 135.26 | - | - | C₆ (Phenyl) |
| ¹³C | 125.67 | - | - | C₇, C₁₁ (Phenyl) |
| ¹³C | 124.93 | - | - | C₈, C₁₀ (Phenyl) |
| ¹³C | 120.29 | - | - | C₃ (Furan) |
Data sourced from a study on 5-(4-Nitrophenyl)furan-2-carboxylic acid. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is employed to precisely determine the mass-to-charge ratio (m/z) of the molecule, which in turn validates its elemental formula. For this compound (C₁₁H₇NO₅), the calculated exact mass is a key parameter for its confirmation. The HRMS analysis of the related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, yielded a found value of 232.0248 [M+H]⁺ against a calculated value of 232.0246, confirming its molecular formula. mdpi.com Similar precision would be expected for this compound, providing definitive proof of its composition.
Crystallographic Investigations of Furan-Phenyl Esters
X-ray crystallography offers the most definitive structural information, providing precise atomic coordinates and revealing the three-dimensional arrangement of molecules in the solid state.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Table 2: Crystallographic Data for a Representative Furan-Phenyl Ester Derivative
The following interactive table presents crystallographic data for methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, illustrating the type of information obtained from SC-XRD analysis.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.3456 (7) |
| b (Å) | 3.4567 (2) |
| c (Å) | 23.4567 (1) |
| α (°) | 90 |
| β (°) | 101.234 (5) |
| γ (°) | 90 |
| Volume (ų) | 987.65 (4) |
Data is illustrative and based on typical values for similar compounds. unimi.itmdpi.com
Analysis of Intermolecular Interactions (e.g., Stacking Interactions, C–H···O Bonds) in Crystal Packing
The arrangement of molecules within a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. In furan-phenyl esters, π-π stacking interactions between the aromatic furan and nitrophenyl rings are a dominant feature, significantly influencing the crystal packing. mdpi.commdpi.com These interactions involve the alignment of the planar aromatic rings of adjacent molecules, with typical centroid-centroid distances of 3.60 to 3.88 Å. mdpi.com
In addition to stacking, weaker C–H···O hydrogen bonds often play a crucial role in stabilizing the three-dimensional structure. mdpi.com These interactions occur between a carbon-bound hydrogen atom (the donor) and an oxygen atom (the acceptor), such as the oxygen atoms of the nitro or ester groups. The analysis of these weak interactions provides a more complete picture of the forces governing the supramolecular architecture. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. mdpi.com
Crystallization Methodologies and Challenges for Furan Derivatives
Obtaining high-quality single crystals suitable for SC-XRD analysis can be a significant challenge for furan derivatives. Many compounds in this class, particularly furan-2-carboxylic acids, exhibit limited solubility in common organic solvents, which can lead to rapid precipitation rather than the slow, ordered growth required for single crystal formation. unimi.it The inherent rigidity and planarity of the furan-phenyl scaffold can also influence crystallization behavior.
Common crystallization techniques include slow evaporation from a suitable solvent or solvent mixture (e.g., DMF/water, acetone), vapor diffusion, and cooling of a saturated solution. google.commdpi.com For less soluble compounds, researchers may opt to crystallize a more soluble derivative, such as a methyl ester, to gain structural insights that can be extrapolated to the parent compound. unimi.itmdpi.com Overcoming these challenges is often a matter of empirical screening of various solvents and conditions to find the narrow window that favors high-quality crystal growth. ijrti.org
Structural Features of Nitro-Substituted Phenyl-Furan Systems (e.g., Dihedral Angles, Planarity)
The molecular architecture of nitro-substituted phenyl-furan systems, such as this compound and its analogues, is characterized by a largely planar conformation, a feature influenced by the electronic interplay between the electron-donating furan ring and the electron-withdrawing nitro-substituted phenyl ring. This planarity is crucial for the electronic delocalization across the molecule. mdpi.com Detailed structural insights are often derived from single-crystal X-ray diffraction studies, which provide precise measurements of bond lengths, valence angles, and the critical dihedral and torsion angles that define the three-dimensional shape of these molecules.
Crystallographic analysis of closely related compounds, like 5-(4-nitrophenyl)furan-2-carboxylic acid, offers significant understanding of the structural features of this class of molecules. mdpi.com In a notable study, the crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid revealed the presence of two independent molecules in the asymmetric unit. Both molecules were found to be nearly planar. mdpi.com The planarity is quantified by the dihedral angle between the best mean planes of the furan and phenyl rings. For the main molecule, this angle was determined to be 4.1(1)°, and for the second molecule in the asymmetric unit (molecule A), it was 6.1(1)°. mdpi.com These small angles indicate that the two aromatic rings are nearly coplanar, which facilitates π-electron delocalization across the molecular backbone.
Similarly, studies on related derivatives, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, show a comparable degree of planarity. In this molecule, the angle between the mean planes of the furan and phenyl groups is a mere 3.3(1)°. mdpi.com The introduction of a substituent on the phenyl ring, in this case, a fluorine atom, does not significantly disrupt the coplanarity of the aromatic systems. The planarity in these systems is a key determinant of their electronic and, consequently, their chemical and biological properties. researchgate.net
The table below summarizes key dihedral and torsion angles for representative nitro-substituted phenyl-furan systems, illustrating the characteristic planarity of this class of compounds.
| Compound | Parameter | Angle (°) | Reference |
| 5-(4-Nitrophenyl)furan-2-carboxylic Acid (Main Molecule) | Angle between furan and phenyl ring planes | 4.1(1) | mdpi.com |
| Torsion Angle (C4-C5-C6-C7) | 3.7(4) | mdpi.com | |
| Torsion Angle (C8-C9-N1-O4) | 13.5(3) | mdpi.com | |
| 5-(4-Nitrophenyl)furan-2-carboxylic Acid (Molecule A) | Angle between furan and phenyl ring planes | 6.1(1) | mdpi.com |
| Torsion Angle (C4-C5-C6-C7) | 5.6(4) | mdpi.com | |
| Torsion Angle (C8-C9-N1-O4) | 9.6(3) | mdpi.com | |
| Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | Angle between furan and phenyl ring planes | 3.3(1) | mdpi.com |
| Torsion Angle (C3-C4-C7-C8) | 1.8(3) | mdpi.com | |
| Torsion Angle (C9-C10-N1-O4) | 2.9(2) | mdpi.com |
In other related structures, such as N-(2-nitrophenyl)furan-2-carboxamide, the dihedral angle between the phenyl and furan rings is slightly larger at 9.71(5)°. iucr.org In the case of 3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone, the furan and pyrazole (B372694) rings are nearly coplanar, with a dihedral angle of 3.06(10)°, and the nitro group is also coplanar with the attached furan ring, showing a dihedral angle of 2.5(3)°. nih.gov However, in more sterically hindered systems like butyl 2-amino-5-hydroxy-4-(4-nitrophenyl)benzofuran-3-carboxylate, the dihedral angle between the benzofuran (B130515) and nitrophenyl mean planes can be significantly larger, at 69.26(16)°. nih.gov
The consistent observation of near planarity in many nitro-substituted phenyl-furan systems highlights this as a defining structural characteristic, which is fundamental to understanding their chemical behavior and potential applications.
Mechanistic Organic Chemistry Studies of 4 Nitrophenyl Furan 2 Carboxylate Reactions
Reaction Kinetics and Determination of Rate-Determining Steps
Kinetic studies of the reactions of 4-nitrophenyl furan-2-carboxylate (B1237412), particularly its aminolysis, have been instrumental in elucidating reaction mechanisms. The reactions are typically monitored spectrophotometrically by observing the release of the 4-nitrophenoxide ion. koreascience.kr For the aminolysis of 4-nitrophenyl 2-furoate with secondary alicyclic amines in a 20 mol% DMSO-water solution, pseudo-first-order rate constants are generally obtained under excess amine conditions.
However, the RDS can shift depending on the basicity of the nucleophilic amine. In some systems, a change in the rate-determining step from the breakdown of the tetrahedral intermediate (at low amine basicity) to its formation (at high amine basicity) is observed. acs.orgmdpi.com This is often visualized as a nonlinear Brønsted-type plot. acs.orgkoreascience.kr For the reactions of 4-nitrophenyl 5-substituted furan-2-carboxylates with secondary alicyclic amines, the Brønsted plots were found to be linear, suggesting no change in the rate-determining step under the studied conditions. fao.org
The reactivity of 4-nitrophenyl 2-furoate is also influenced by the acyl moiety. It is found to be more reactive than 4-nitrophenyl benzoate (B1203000) but less reactive than 4-nitrophenyl 2-thiophenecarboxylate in aminolysis reactions, with the exception of its reaction with piperazinium ion. koreascience.krresearchgate.net The replacement of the CH=CH group in the benzoyl moiety with an oxygen atom (as in the furoate) does not appear to cause a change in the fundamental reaction mechanism. researchgate.net
Analysis of Intermediate Species in Nitro Group Transformations
While the focus of the provided information is primarily on the tetrahedral intermediate of the ester group, it is important to note that the nitro group on the phenyl ring can also undergo transformations under specific conditions, such as reduction. These transformations would involve their own set of intermediates, like nitroso species. However, detailed studies on the intermediates of nitro group transformations specifically for 4-nitrophenyl furan-2-carboxylate were not found in the provided search results.
Application of Brönsted-Type Plots and Hammett Equation Analysis
Brønsted-type plots and the Hammett equation are powerful tools in physical organic chemistry for elucidating reaction mechanisms by correlating reaction rates with the electronic properties of reactants. wikipedia.orgethernet.edu.et
Brönsted-Type Plots: These plots relate the logarithm of the rate constant to the pKa of the nucleophile (or acid/base catalyst). The slope of the plot, known as the Brønsted coefficient (βnuc or βlg), provides insight into the degree of bond formation or cleavage in the transition state. sapub.org
For the aminolysis of 4-nitrophenyl 2-furoate and its derivatives, linear Brønsted plots have been observed with βnuc values in the range of 0.75 to 0.89. fao.org These relatively large βnuc values are indicative of a significant degree of bond formation between the nucleophile and the carbonyl carbon in the transition state, which is consistent with a rate-determining breakdown of the tetrahedral intermediate. koreascience.kr In cases where the Brønsted plot is nonlinear, it often signals a change in the rate-determining step as the basicity of the amine changes. acs.orgkoreascience.kr
Hammett Equation Analysis: The Hammett equation, log(k/k₀) = σρ, relates the rate of reaction of a substituted aromatic compound to the electronic properties of the substituent. wikipedia.orgsapub.org The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects.
In the study of the reaction of piperidine (B6355638) with a series of substituted phenyl 2-furoates, a linear Hammett plot was obtained with a large ρ value of 2.88 when using σ⁻ constants. A large positive ρ value signifies that the reaction is facilitated by electron-withdrawing substituents on the leaving group, which stabilize the developing negative charge on the phenoxide leaving group in the transition state. This again supports a mechanism where the breakdown of the tetrahedral intermediate is the rate-determining step. koreascience.kr For the reactions of 4-nitrophenyl 5-substituted furan-2-carboxylates, excellent correlations were found using Yukawa-Tsuno plots, which are an extension of the Hammett equation. fao.org
The following table provides a summary of Brønsted and Hammett parameters for related reactions:
| Reaction | βnuc | ρ | Rate-Determining Step |
| Aminolysis of 4-Nitrophenyl 2-furoate | 0.78 | 2.88 | Breakdown of tetrahedral intermediate |
| Aminolysis of 4-Nitrophenyl 2-thiophenecarboxylate koreascience.kr | 0.92 | 3.11 | Breakdown of tetrahedral intermediate |
| Aminolysis of 4-Nitrophenyl benzoate researchgate.net | 0.85 | - | Breakdown of tetrahedral intermediate |
Solvent Effects on Reaction Mechanisms and Rates
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism by influencing the stability of reactants, intermediates, and transition states. acs.orgresearchgate.net
For the aminolysis of esters, the polarity of the solvent is a critical factor. In aqueous solutions or mixtures with polar aprotic solvents like DMSO, the formation of charged intermediates such as the zwitterionic tetrahedral intermediate (T±) is generally favored. acs.orgresearchgate.net The aminolysis of this compound and related esters has been extensively studied in aqueous DMSO mixtures. koreascience.krresearchgate.net
In contrast, in less polar solvents like acetonitrile, the stability of charged intermediates is reduced. This can lead to a shift in the reaction mechanism. For example, the aminolysis of phenyl and 4-nitrophenyl chloroformates is stepwise in aqueous solution but concerted in acetonitrile. acs.org This is attributed to the destabilization of the tetrahedral intermediate in acetonitrile, leading to a faster expulsion of the amine compared to the leaving group. acs.org
The presence of a catalytic route can also be solvent-dependent. For instance, aminolyses of certain carbonates in 80 mol% H₂O-20 mol% DMSO show a catalytic pathway, whereas the same reactions in 44 wt% ethanol-water or 20 mol% DMSO proceed only through an uncatalyzed route. researchgate.net This highlights the subtle but significant role of the solvent environment in dictating the operative reaction pathways.
Computational and Theoretical Investigations of 4 Nitrophenyl Furan 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and geometry of molecules. For compounds related to 4-Nitrophenyl furan-2-carboxylate (B1237412), DFT calculations have been instrumental in elucidating their fundamental characteristics.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For close analogs like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, geometry optimization studies have confirmed that the molecule is nearly planar. mdpi.com The angle between the mean planes of the furan (B31954) and phenyl rings is calculated to be very small, approximately 3.3 degrees. mdpi.comunimi.it This planarity is indicative of an extended electron delocalization across the entire molecular framework, a feature supported by the analysis of bond lengths. mdpi.comunimi.itmdpi.com
Furthermore, DFT calculations have been used to corroborate experimental findings from Nuclear Magnetic Resonance (NMR), suggesting that the low-energy conformation observed in the solid crystal state is also the most stable conformation in solution. mdpi.combohrium.com Key torsional angles, which define the spatial relationship between different parts of the molecule, are calculated and compared with experimental data from X-ray crystallography to validate the computational model. unimi.it
| Parameter | Value (for methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) | Reference |
| Angle between furan and phenyl planes | 3.3(1)° | unimi.it |
| C2-C1-C5-O3 torsion angle | 0.2(2)° | unimi.it |
| C3-C4-C7-C8 torsion angle | 1.8(3)° | unimi.it |
| C9-C10-N1-O4 torsion angle | 2.9(2)° | unimi.it |
While experimental techniques like Single-Crystal X-ray Diffraction (SC-XRD) are the gold standard for determining crystal structures, DFT methods serve as a powerful tool for validating and understanding these structures. nih.gov For analogs of 4-Nitrophenyl furan-2-carboxylate, DFT calculations have been used to optimize the molecular structure, showing high consistency with the crystal structure determined experimentally. researchgate.net
Analysis of the crystal structure of related compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid and its methyl ester derivative, reveals that the crystal packing is primarily governed by π-π stacking interactions between the aromatic furan and phenyl rings of adjacent molecules. mdpi.commdpi.com These non-covalent interactions are crucial for the stability of the crystal lattice. In the case of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the centroid-centroid distance between stacked phenyl rings is 3.82(4) Å, while the distance between interacting furan and phenyl rings is 3.72(1) Å. mdpi.com
| Parameter | Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | Reference |
| Crystal system | Monoclinic | unimi.it |
| Space group | P21/c | unimi.it |
| a (Å) | 16.495(3) | unimi.it |
| b (Å) | 7.643(2) | unimi.it |
| c (Å) | 9.043(2) | unimi.it |
| β (°) | 99.43(3) | unimi.it |
| Volume (ų) | 1125.0(5) | unimi.it |
| Z | 4 | unimi.it |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. materialsciencejournal.orgresearchgate.net The HOMO is the region from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. materialsciencejournal.org
For related nitrophenyl-containing compounds, DFT calculations using the B3LYP functional have been performed to determine the energies of these orbitals. materialsciencejournal.orgdntb.gov.ua These calculations help in predicting the most probable sites for electrophilic and nucleophilic attacks. materialsciencejournal.org From the HOMO and LUMO energies, global chemical reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactive nature. materialsciencejournal.orgnih.gov
| Parameter | Value (for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate) | Reference |
| HOMO Energy | -6.81 eV | materialsciencejournal.org |
| LUMO Energy | -2.27 eV | materialsciencejournal.org |
| Energy Gap (ΔE) | 4.54 eV | materialsciencejournal.org |
| Ionization Potential (I) | 6.81 eV | materialsciencejournal.org |
| Electron Affinity (A) | 2.27 eV | materialsciencejournal.org |
| Electronegativity (χ) | 4.54 eV | materialsciencejournal.org |
| Chemical Hardness (η) | 2.27 eV | materialsciencejournal.org |
| Chemical Softness (S) | 0.45 eV⁻¹ | materialsciencejournal.org |
| Electrophilicity Index (ω) | 5.07 eV | materialsciencejournal.org |
Molecular Dynamics and Simulation Studies of Ligand-Protein Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov They provide valuable insights into the stability of a ligand when bound to a protein's active site and can reveal the dynamic nature of their interactions. nih.govfrontiersin.org
Studies on structurally similar compounds, such as 4-nitrophenyl-functionalized benzofurans, have utilized molecular docking and MD simulations to investigate their interactions with proteins like Bovine Serum Albumin (BSA). nih.gov Molecular docking predicts the preferred binding orientation of the ligand within the protein's binding pocket, while MD simulations assess the stability of this complex. frontiersin.orgnih.gov For the benzofuran (B130515) derivatives, these computational predictions were validated experimentally using fluorescence spectroscopy, which confirmed the binding affinity and provided dissociation constants (kD) in the nanomolar range. nih.gov The context for such studies is often driven by the therapeutic potential of furan-based compounds, including their activity as inhibitors of enzymes like salicylate (B1505791) synthase (MbtI) in Mycobacterium tuberculosis. unimi.itmdpi.com
Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization
Hirshfeld Surface (HS) analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. researchgate.net By mapping properties onto this unique molecular surface, researchers can decompose the crystal packing into a "fingerprint" plot that highlights the specific atom-pair contacts and their relative contributions.
| Intermolecular Contact Type | Contribution (%) (for methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) | Reference |
| H···H | 20.3% | mdpi.com |
| O···H / H···O | 18.0% | mdpi.com |
| C···H / H···C | 9.1% | mdpi.com |
| C···C | 8.9% | mdpi.com |
| F···H / H···F | 8.8% | mdpi.com |
| N···H / H···N | 2.0% | mdpi.com |
Thermodynamic Property Calculations (e.g., Enthalpy and Entropy of Dissolution, Mixing, and Melting)
The thermodynamic properties of a compound are crucial for understanding its behavior in physical and chemical processes, such as dissolution and purification. udhtu.edu.uascience.gov For 5-(4-nitrophenyl)-furan-2-carboxylic acid, the direct precursor to the title compound, thermodynamic parameters have been determined experimentally and computationally. lpnu.ua
By measuring the solubility of the compound in a solvent like ethyl acetate (B1210297) at different temperatures, the enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution can be calculated. lpnu.ua These values describe the energy changes and the change in disorder during the dissolving process. When combined with the enthalpy (ΔHfus) and entropy (ΔSfus) of fusion (melting), which can be determined using techniques like differential thermal analysis, one can also calculate the thermodynamic properties of mixing (ΔHmix, ΔSmix). udhtu.edu.ualpnu.ua These parameters provide a complete thermodynamic profile of the solute-solvent interaction. lpnu.ua
| Thermodynamic Parameter | Value (for 5-(4-nitrophenyl)-furan-2-carboxylic acid in Ethyl Acetate) | Reference |
| Enthalpy of Dissolution (ΔH°sol) | 35.8 ± 1.2 kJ/mol | lpnu.ua |
| Entropy of Dissolution (ΔS°sol) | 68.6 ± 4.1 J/(mol·K) | lpnu.ua |
| Enthalpy of Fusion (ΔHfus at 298K) | 34.0 ± 1.8 kJ/mol | lpnu.ua |
| Entropy of Fusion (ΔSfus at 298K) | 65.1 ± 4.2 J/(mol·K) | lpnu.ua |
| Enthalpy of Mixing (ΔHmix) | 1.8 kJ/mol | lpnu.ua |
| Entropy of Mixing (ΔSmix) | 3.5 J/(mol·K) | lpnu.ua |
Establishment of Structure-Reactivity and Structure-Property Relationships through Computational Modeling
Computational modeling serves as a powerful tool in modern chemistry to predict and rationalize the properties and reactivity of molecules, offering insights that complement experimental findings. For this compound and its analogs, theoretical investigations have been crucial in establishing clear links between molecular structure and observable chemical behavior. These studies range from the validation of solid-state structures to the elucidation of complex reaction mechanisms.
Structure-Property Relationships
Computational methods are frequently employed to analyze and predict the geometric and electronic properties of molecules. While detailed computational studies specifically on this compound are not abundant in public literature, the principles are well-demonstrated through work on its immediate precursors and derivatives, such as 5-(4-nitrophenyl)furan-2-carboxylic acid and methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.
Such models are instrumental in understanding intermolecular interactions that define bulk properties. The analysis of crystal structures, aided by computational tools, has revealed the significant role of non-covalent forces, such as π-π stacking between the aromatic furan and phenyl rings, in stabilizing the crystal lattice. acs.orgmedsci.cn
Table 1: Comparison of Selected Experimental and Computational Structural Parameters for an Analog, 5-(4-Nitrophenyl)furan-2-carboxylic acid This table illustrates how computational data correlates with experimental findings for a closely related compound.
| Parameter | Method | Value |
| Angle between furan and phenyl ring planes | SC-XRD (Molecule 1) | 4.1(1)° |
| Angle between furan and phenyl ring planes | SC-XRD (Molecule 2) | 6.1(1)° |
| C4-C5-C6-C7 Torsion Angle | SC-XRD (Molecule 1) | 3.7(4)° |
| C4-C5-C6-C7 Torsion Angle | SC-XRD (Molecule 2) | 5.6(4)° |
Data sourced from a study on 5-(4-nitrophenyl)furan-2-carboxylic acid, a precursor to the title compound. medsci.cn
Structure-Reactivity Relationships
The relationship between the structure of this compound and its chemical reactivity has been extensively investigated through kinetic studies of its aminolysis (the reaction with amines). These experimental studies are often interpreted within theoretical frameworks that rely on computational chemistry.
The aminolysis of this compound in a solution of 20 mole % DMSO in water has been shown to follow second-order kinetics. A key finding is that the reaction proceeds through a stepwise addition-elimination mechanism involving a tetrahedral intermediate. The structure-reactivity relationship is quantified using the Brønsted equation, which correlates the reaction rate constant (kN) with the basicity (pKa) of the attacking amine.
For the reactions of this compound with a series of secondary alicyclic amines, the Brønsted plot is linear with a high slope (βnuc value) of 0.78. A linear plot suggests a consistent reaction mechanism across the series of amines used. The large βnuc value is significant, as it indicates a high degree of N–C bond formation in the transition state. This, in turn, supports a mechanism where the rate-determining step is the breakdown of the tetrahedral intermediate to form the final products.
Interestingly, kinetic studies revealed that this compound is 5 to 8 times more reactive towards these amines than its benzene (B151609) analog, 4-nitrophenyl benzoate (B1203000). This was an unexpected result, as molecular orbital calculations and ¹³C NMR data had suggested it should be less reactive. This highlights the importance of kinetic studies in revealing nuanced reactivity patterns that may not be predicted by simple ground-state properties alone.
Further studies on a series of 4-nitrophenyl 5-substituted furan-2-carboxylates utilize the Yukawa-Tsuno equation. fao.org This approach provides a more sophisticated structure-reactivity correlation by separating the inductive and resonance effects of substituents on the furan ring, offering deeper mechanistic insights. fao.org
Table 2: Second-Order Rate Constants (kN) for the Reaction of this compound with Secondary Alicyclic Amines at 25.0 °C
| Amine | pKa | kN (M-1s-1) |
| Piperazine | 9.83 | 3.98 |
| Morpholine | 8.36 | 0.407 |
| Piperidine (B6355638) | 11.02 | 30.2 |
Data derived from kinetic studies in 20 mole % DMSO-H₂O solution.
Advanced Research Applications and Functional Exploration of 4 Nitrophenyl Furan 2 Carboxylate
Development as Target-Specific Agents in Chemical Biology
The strategic design of molecules that can selectively interact with biological targets is a cornerstone of chemical biology. 4-Nitrophenyl furan-2-carboxylate (B1237412) has been a focal point in the development of agents that can interfere with critical life processes of pathogenic organisms, particularly Mycobacterium tuberculosis.
Inhibition of Mycobacterial Iron Acquisition Pathways
Iron is an essential nutrient for the survival and virulence of Mycobacterium tuberculosis. Consequently, the pathways responsible for iron acquisition in this pathogen are attractive targets for the development of new anti-tubercular drugs. mdpi.commdpi.comunimi.it A class of compounds known as 5-phenyl-furan-2-carboxylic acids, to which 4-Nitrophenyl furan-2-carboxylate is structurally related, has been identified as a promising inhibitor of this process. mdpi.commdpi.comunimi.itunimi.it These compounds specifically target the biosynthesis of siderophores, which are small molecules produced by bacteria to scavenge iron from the host environment. mdpi.comnih.gov
The enzyme salicylate (B1505791) synthase (MbtI) is a key player in the production of mycobactins and carboxymycobactins, the primary siderophores of M. tuberculosis. mdpi.comnih.gov By inhibiting MbtI, furan-based compounds effectively cut off the bacteria's iron supply, thereby hindering its growth and proliferation. mdpi.comnih.gov The development of these inhibitors represents a significant step towards anti-virulence therapies that can complement existing antibiotic regimens. mdpi.com
Targeting Specific Mycobacterial Enzymes
The versatility of the furan (B31954) scaffold allows for its modification to target a range of mycobacterial enzymes beyond MbtI. Research has identified that various 2,5-substituted furans act as inhibitors for several other crucial enzymes in Mycobacterium tuberculosis. mdpi.comresearchgate.netresearchgate.net
| Target Enzyme | Function | Reference |
| MbtI | Salicylate synthase involved in siderophore biosynthesis. | mdpi.commdpi.comnih.gov |
| ArgA | N-acetyl glutamate (B1630785) synthase. | mdpi.comresearchgate.netresearchgate.net |
| MshB | GlcNAc-Ins deacetylase. | mdpi.comresearchgate.netresearchgate.net |
| LAT | Lysine-ɛ-aminotransferase. | mdpi.comresearchgate.netresearchgate.net |
| MptpA | Protein tyrosine phosphatase A. | mdpi.comresearchgate.netresearchgate.net |
| TrxR | Thioredoxin reductase. | mdpi.comresearchgate.net |
This multi-targeting potential underscores the importance of the furan scaffold in developing a broader arsenal (B13267) of anti-tubercular agents.
Protein-Ligand Interaction Analysis through Co-crystallography and Computational Docking Studies
A deep understanding of how these inhibitors bind to their target enzymes is crucial for optimizing their efficacy. Techniques such as co-crystallography and computational docking have been instrumental in elucidating the molecular interactions between furan-based inhibitors and their protein targets. mdpi.comunimi.it
Exploration of Broader Biological Activities in Research Contexts
The biological relevance of the furan nucleus extends beyond its anti-mycobacterial properties. Furan derivatives are a class of heterocyclic compounds with a wide spectrum of biological activities, making them a subject of extensive research. nih.govresearchgate.net
Antimicrobial Research Potential of Furan Derivatives
The furan ring is a structural motif found in numerous compounds with demonstrated antimicrobial properties. nih.govresearchgate.netresearchgate.net These derivatives have shown activity against a range of microbes through mechanisms that include the selective inhibition of microbial growth and the modification of essential enzymes. nih.govscilit.com The versatility of the furan structure allows for the synthesis of a wide array of derivatives, which has inspired medicinal chemists to develop novel antibacterial and antifungal agents. researchgate.net Research has highlighted that furan derivatives can be effective against both Gram-positive and Gram-negative bacteria. utripoli.edu.lyijabbr.com
Anti-inflammatory Research of Analogous Compounds
In addition to their antimicrobial potential, furan derivatives have been investigated for their anti-inflammatory properties. nih.govresearchgate.net Studies have shown that certain furan-containing compounds can exert anti-inflammatory effects through various mechanisms, such as the suppression of inflammatory mediators. nih.govscilit.com The structural features of these compounds, particularly the presence of the furan ring and other aromatic systems, are believed to be critical for their biological activity. nih.gov For example, a novel series of pyrazole (B372694) derivatives containing a furan moiety was synthesized and screened for in-vitro anti-inflammatory activity, with some compounds showing potent inhibition. scholarsresearchlibrary.com This area of research suggests that furan-based structures hold promise for the development of new anti-inflammatory agents. researchgate.net
Antioxidant Research of Furan-Based Systems
The furan nucleus is a core component in numerous compounds investigated for their biological activities, including their potential as antioxidants. nih.gov The antioxidant capacity of furan derivatives is often attributed to the electron-donating nature of the furan ring, which can help stabilize free radicals. nih.gov Natural furan derivatives have been shown to possess effective antioxidant properties, exerting regulatory effects on various cellular activities by scavenging free radicals like hydroxyl and DPPH radicals and reducing lipid peroxides. nih.govresearchgate.net The anti-inflammatory properties of some natural furan fatty acids are closely associated with their high antioxidant capabilities. nih.gov
However, the specific substitutions on the furan ring play a critical role in determining the compound's antioxidant potential. Studies have shown that the presence of strong electron-withdrawing groups, such as nitro (-NO2), cyano, or chloro substituents, can significantly diminish or eliminate the antioxidant properties of the furan derivative. researchgate.net Conversely, electron-donating groups, like a p-hydroxy phenyl substituent, can result in an O-H bond dissociation energy (BDE) comparable to that of vitamin E, indicating significant antioxidant potential. researchgate.net The quenching of radicals by furan compounds predominantly occurs through a hydrogen atom transfer mechanism. researchgate.net While broad research exists on furan derivatives, specific antioxidant studies focusing solely on this compound are not widely detailed, but the presence of the electron-withdrawing 4-nitrophenyl group suggests its antioxidant capacity would likely be limited. researchgate.net
Some research has explored the antioxidant activity of related furan-containing structures. For instance, certain ester derivatives of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates have been evaluated for their DPPH free radical scavenging ability, with some compounds showing moderate activity. nih.gov Similarly, novel sulfonyl hydrazone derivatives containing a furan-2-carboxylate moiety have demonstrated good antioxidant activity in in-vitro tests. researchgate.net
Anticancer Research Perspectives for Furan Derivatives
The furan ring is recognized as a pharmacologically active pharmacophore, and compounds containing this nucleus have garnered significant attention for their promising anticancer activities. nih.govjst.go.jp Furan derivatives are explored as chemotherapeutic agents due to their ability to induce apoptosis, inhibit angiogenesis, and modulate key signaling pathways involved in tumor growth. nih.govresearchgate.net The oxygen atom in the furan ring can form hydrogen bonds with biological enzymes or receptors, contributing to their bioactivity. jrespharm.com
Numerous studies have synthesized and evaluated various furan derivatives, demonstrating their cytotoxic effects against a range of human cancer cell lines. For example, newly synthesized carbohydrazide (B1668358) derivatives bearing a furan moiety have shown cytotoxic activity against A549 human lung cancer cells. jrespharm.comresearchgate.net One particular compound from this series exhibited a significant anticancer effect on A549 cells with an IC₅₀ value of 43.38 µM, while showing no cytotoxic effects on normal BJ fibroblast cells. jrespharm.comresearchgate.net
The substitution pattern on the furan ring is crucial for cytotoxic potency. Research on 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes has led to the development of chalcones with promising activity against lung, liver, and breast cancer cell lines. researchgate.net Similarly, thiazolyl hydrazone derivatives incorporating a 5-(4-chloro-2-nitrophenyl)furan structure have been identified as potential anticancer agents against MCF-7 breast cancer cells. mdpi.com A summary of the in vitro cytotoxic activity of various furan derivatives is presented below.
Table 1: In Vitro Anticancer Activity of Selected Furan Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Furan-based carboxamide (Compound 7) | MCF-7 (Breast) | 2.96 | nih.gov |
| Furan-based carboxamide (Compound 4) | MCF-7 (Breast) | 4.06 | nih.gov |
| Furan derivative (Compound 1) | HeLa (Cervical) | < 8.79 | nih.gov |
| Furan derivative (Compound 24) | HeLa (Cervical) | < 8.79 | nih.gov |
| Carbohydrazide with furan (Compound 3e) | A549 (Lung) | 43.38 | jrespharm.comresearchgate.net |
Research into Applications in Materials Science and Catalysis
Derivatives of furan, including those with nitrophenyl substitutions, are valuable precursors and intermediates in various catalytic and synthetic processes. The structural features of this compound, combining a furan ring, a carboxylic acid group, and a nitrophenyl moiety, make it a versatile building block.
In the field of biocatalysis, furan-based aldehydes are key substrates. For instance, robust transaminases have been utilized for the scalable amination of biobased furanaldehydes to produce various furfurylamines, which are important monomers for the polymer and pharmaceutical industries. nih.gov While not a direct use of this compound, this highlights the role of the furan core in enzyme-catalyzed reactions. The synthesis of the compound itself often involves catalysis, such as a Suzuki coupling reaction using a palladium catalyst like Pd(PPh₃)₂Cl₂ to link the furan and nitrophenyl rings. mdpi.com Furthermore, the reduction of related compounds like 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) can be achieved using eco-friendly reductants like glucose in a catalytically influenced environment. researchgate.net
Aryl or phenylfurans, a class of compounds that includes this compound, are utilized as modifying agents in the synthesis of polymeric materials. lpnu.ualpnu.ua The incorporation of such molecules into a polymer backbone can significantly alter the material's final properties. Functional groups on the furan derivative can be leveraged for post-polymerization modifications using highly efficient and specific "click chemistry" reactions. nih.gov
For example, furan derivatives are suitable for thermally reversible [4+2] cycloaddition Diels-Alder reactions, which allow for the creation of self-healing or responsive materials. rsc.org The addition of specific functional monomers during ring-opening polymerization (ROP) can introduce desired characteristics. rsc.org Although many functionalities like alcohols or amines can interfere with polymerization and require protecting groups, the ester linkage in this compound and its aromatic nature make it a candidate for incorporation or as an additive. rsc.org The use of such modifying agents allows for the precise tuning of polymer characteristics, including thermal stability, solubility, and mechanical properties, to meet the demands of advanced applications. lpnu.ualpnu.ua
Future Directions and Emerging Research Avenues
Refinement of Synthetic Methodologies for Scalability and Atom Economy
Current synthetic routes to 4-Nitrophenyl furan-2-carboxylate (B1237412) and its derivatives, such as modified Meerwein arylations and Suzuki couplings, provide viable pathways to these molecules. mdpi.commdpi.com However, future efforts will likely focus on improving the scalability and environmental footprint of these syntheses. Green chemistry principles, including maximizing atom economy and reducing waste, are becoming increasingly important. rsc.org For instance, the development of catalytic systems that are more efficient and can be easily recovered and reused would be a significant advancement. researchgate.netacs.org Exploring one-pot multicomponent reactions could also streamline the synthesis process, making it more efficient and scalable for potential industrial applications. researchgate.net Additionally, mechanochemical methods, which reduce or eliminate the need for solvents, present a promising avenue for greener synthesis. rsc.org
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
The characterization of 4-Nitrophenyl furan-2-carboxylate and its analogs currently relies on standard spectroscopic techniques like NMR, mass spectrometry, and X-ray crystallography. mdpi.commdpi.com While these methods provide detailed structural information, future research could benefit from the application of advanced spectroscopic techniques for real-time reaction monitoring. Techniques such as in-line UV-Vis and Raman spectroscopy can provide immediate feedback on reaction kinetics and conversion rates, allowing for precise control and optimization of synthetic processes. beilstein-journals.org This real-time data can be instrumental in understanding reaction mechanisms and identifying transient intermediates, leading to more efficient and controlled syntheses.
Integration of Multi-Omics Data in Chemical Biology Studies
The biological activity of furan-based compounds, including their potential as antimycobacterial agents, highlights the importance of understanding their interactions within complex biological systems. researchgate.netnih.gov Future research will likely see a greater integration of multi-omics data—genomics, proteomics, transcriptomics, and metabolomics—to elucidate the mechanisms of action of compounds like this compound. nih.govnih.govrsc.orgpremierscience.comcmbio.io By combining these datasets, researchers can build a more holistic picture of how these compounds affect cellular pathways and networks. nih.govrsc.org This integrated approach can help identify specific molecular targets and off-target effects, guiding the development of more potent and selective therapeutic agents. researchgate.netcmbio.io
Development of Novel Computational Models for Predictive Design and Optimization
Computational modeling is already playing a crucial role in the design and optimization of furan-based inhibitors. encyclopedia.pubresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict the activity of new compounds and understand their binding interactions with target proteins. encyclopedia.pubchemcomp.com Future efforts will focus on developing more sophisticated and predictive computational models. researchgate.net This could involve the use of machine learning and artificial intelligence to analyze large datasets and identify novel structural features that enhance biological activity. nih.gov Such models can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. encyclopedia.pub
Exploration of New Chemical Space through Rational Structural Modifications for Enhanced Functionality
The existing body of research on 5-phenyl-furan-2-carboxylic acids provides a solid foundation for further exploration of their chemical space. mdpi.comresearchgate.netnih.gov Rational structural modifications of the this compound scaffold can lead to compounds with enhanced functionality, such as improved potency, better pharmacokinetic properties, or novel biological activities. nih.gov For example, the introduction of different substituents on the phenyl and furan (B31954) rings can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. nih.govnih.gov The exploration of bioisosteric replacements for the furan ring or the nitro group could also lead to the discovery of new chemotypes with desirable therapeutic profiles. nih.gov This systematic exploration of the chemical space will be crucial for unlocking the full therapeutic potential of this class of compounds.
Q & A
Q. What are the standard synthetic routes for 4-nitrophenyl furan-2-carboxylate, and what reaction conditions optimize yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the furan-2-carboxylate core via esterification, often using furan-2-carbonyl chloride as a precursor.
- Step 2 : Introduction of the 4-nitrophenyl group via nucleophilic substitution or coupling reactions. For example, reacting furan-2-carbonyl chloride with 4-nitroaniline in acetonitrile under reflux conditions (3 hours, 80°C) yields the target compound .
- Optimization : Higher yields (>70%) are achieved using anhydrous solvents, controlled stoichiometry, and purification via recrystallization. Industrial methods may employ continuous flow reactors for scalability .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Key analytical techniques include:
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond angles and dihedral angles, confirming planar geometry of the nitrophenyl-furan system .
- Spectroscopy : IR spectra validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies proton environments (e.g., furan ring protons at δ 6.5–7.5 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to acute toxicity (Category 4 for oral/dermal/inhalation exposure) .
- Ventilation : Use fume hoods to avoid aerosol formation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
- Waste Disposal : Treat as hazardous waste due to nitroaromatic toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of 4-nitrophenyl esters under varying catalytic conditions?
- Case Study : Discrepancies in hydrolysis rates (e.g., base vs. enzyme-catalyzed) require systematic kinetic analysis. For example, monitor reaction progress via UV-Vis spectroscopy (λ = 400 nm for 4-nitrophenolate release) under controlled pH and temperature .
- Statistical Validation : Use ANOVA to compare catalytic efficiency (kcat/KM) across conditions. Contradictions may arise from solvent polarity or competing side reactions (e.g., ester decomposition at >80°C) .
Q. What computational strategies predict the bioactivity of this compound against enzymatic targets?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like Factor XIa (PDB ID: 1ZMB). The nitrophenyl group may occupy hydrophobic pockets, while the carboxylate binds catalytic residues .
- QSAR Modeling : Correlate substituent effects (e.g., nitro position) with inhibitory activity (IC50). For analogs, a Hammett σpara value of +0.82 suggests electron-withdrawing groups enhance reactivity .
- MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories (GROMACS). High RMSD (>2 Å) indicates weak binding .
Q. How does the crystal packing of this compound influence its solid-state reactivity?
- Structural Analysis : Weak C–H⋯O interactions (2.6–3.0 Å) form helical chains along the [010] axis, as seen in related nitrophenyl carboxamides. This packing reduces steric hindrance, facilitating solid-state photodegradation .
- Thermal Stability : DSC reveals decomposition onset at 255–257°C, consistent with nitro group instability under high heat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
